methyl 2-(1H-pyrazol-4-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1H-pyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)2-5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVWZNDAHVBOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 1h Pyrazol 4 Yl Acetate and Its Analogues
Established Synthetic Routes to the Pyrazolylacetate Scaffold
The creation of the pyrazolylacetate core can be achieved through various established synthetic strategies, ranging from multi-step sequences to more streamlined one-pot reactions.
Multi-Step Synthesis Approaches
Traditional methods for synthesizing pyrazole (B372694) derivatives often involve multi-step processes that can require harsh reaction conditions, including the use of organic solvents, prolonged reaction times, and high temperatures. tandfonline.com A common strategy involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. This approach is often preferred because it allows for a more selective process, although it necessitates the preparation and storage of hydrazines, which can pose safety risks. researchgate.net
For instance, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be accomplished through a one-step condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with various aromatic aldehydes. nih.gov This reaction is a type of Michael addition following a Knoevenagel condensation. nih.gov While this example illustrates the formation of a bis-pyrazolyl structure, the underlying principle of building the pyrazole ring through condensation is a cornerstone of multi-step pyrazole synthesis.
Another multi-step approach involves the conversion of anilines into pyrazole products through a four-step continuous flow process, which includes diazotization and a metal-free reduction. researchgate.net Such multi-stage processes are beneficial as several transformations can occur within a single reaction cycle, and these methods are often scalable for multigram production. researchgate.net
| Approach | Key Reactions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Cyclocondensation | Condensation of a hydrazine with a 1,3-dicarbonyl compound | Often regioselective | Requires preparation and handling of potentially hazardous hydrazines | researchgate.net |
| Condensation with Aldehydes | Knoevenagel condensation followed by Michael addition | One-pot possibility for specific derivatives | Applicability may be limited to specific starting materials | nih.gov |
| Continuous Flow Synthesis | Diazotization, reduction, and subsequent cyclization steps | Scalable, multiple transformations in one cycle | Requires specialized flow chemistry equipment | researchgate.netrsc.org |
One-Pot Reaction Strategies
To overcome the drawbacks of lengthy multi-step syntheses, one-pot reaction strategies have been developed to produce pyrazole derivatives more efficiently. These methods combine multiple reaction steps into a single procedure, reducing waste and saving time.
A notable example is the one-pot synthesis of 3,4,5- and 1,3,5-pyrazoles from tertiary propargylic alcohols and para-tolylsulfonohydrazide. nih.gov This process involves a four-step cascade sequence: FeCl₃-catalyzed propargylic substitution, aza-Meyer-Schuster rearrangement, base-mediated 6π electrocyclization, and a thermal tandfonline.comacs.org sigmatropic shift. nih.gov The selectivity for either the 3,4,5- or 1,3,5-trisubstituted pyrazole is dependent on the substituents of the initial alcohol. nih.gov
Another efficient one-pot method involves a three-component reaction of a vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base to regioselectively form 3,4,5-trisubstituted 1H-pyrazoles in moderate to excellent yields. nih.gov This approach demonstrates good functional group tolerance. nih.gov Furthermore, pyrazolyl-thiazolidinedione hybrid analogues have been synthesized via a one-pot condensation of pyrazole aldehydes, chloroacetic acid, and thiourea (B124793) using sodium acetate (B1210297). researchgate.net
Advanced Synthetic Techniques for Derivatization
Modern synthetic chemistry offers powerful tools for the derivatization of the pyrazolylacetate scaffold, enabling the creation of diverse molecular architectures.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pyrazole rings. The Suzuki-Miyaura coupling, in particular, has been effectively used. For example, a complex pyrazole derivative was synthesized by coupling a pyrazolyl bromide with 4-carbamoylphenylboronic acid in the presence of a palladium catalyst. dergipark.org.tr This reaction was carried out under microwave irradiation at 150°C for 2 hours, resulting in a 54% yield. dergipark.org.tr
In another application, the Suzuki reaction was employed to couple 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester with 4-bromo-2-chlorobenzonitrile. google.com This reaction utilized bis(triphenylphosphine)palladium(II) chloride as the catalyst and sodium carbonate as the base in a THF-water solvent system. google.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as an environmentally friendly and efficient alternative to conventional heating methods for the synthesis of pyrazole derivatives. tandfonline.comacs.org This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher product yields. acs.org
Microwave irradiation has been successfully applied in various pyrazole syntheses. For instance, the synthesis of pyrazole derivatives from substituted bis-chalcones and 4-hydroxy-3-methoxybenzaldehyde has been achieved using a solvent-free microwave method. researchgate.net In another study, novel pyrazole derivatives were synthesized by reacting a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine (B124118) in water under microwave irradiation at room temperature for just 20 minutes. dergipark.org.tr The power of the microwave used in these syntheses can vary, with examples ranging from 100 W to 300 W. dergipark.org.tr Microwave-assisted synthesis is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and the use of hazardous solvents. tandfonline.com
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 7–9 hours | 9–10 minutes |
| Product Yield | Varies | 79–92% (improvement) |
Methyl 2-(1H-pyrazol-4-yl)acetate as a Key Synthetic Intermediate
This compound and its analogues are valuable building blocks in organic synthesis. The ester functionality and the pyrazole ring provide multiple reactive sites for further chemical transformations.
For example, the formyl derivative, methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, serves as an intermediate for creating more complex molecules. sigmaaldrich.com The aldehyde group can undergo a variety of reactions, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, to introduce diverse functionalities. Similarly, the amino derivative, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, provides a nucleophilic site for acylation, alkylation, or diazotization reactions, allowing for the synthesis of a wide array of pyrazole-containing compounds. scbt.com
The pyrazole ring itself can be further functionalized. For instance, N-alkylation or N-arylation at the unsubstituted nitrogen atom of the pyrazole ring is a common transformation. The versatility of this compound and its derivatives makes them crucial intermediates in the discovery of new chemical entities with potential applications in various fields, including medicinal chemistry. rsc.org
Precursor in Heterocycle Synthesis
This compound and its analogues are versatile building blocks in the synthesis of a variety of heterocyclic compounds. The presence of the reactive pyrazole ring and the ester functionality allows for diverse chemical transformations, leading to the formation of fused and substituted heterocyclic systems. These resulting structures are of significant interest in medicinal chemistry and materials science.
The pyrazole nucleus itself is a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous biologically active compounds. The synthesis of pyrazole-containing heterocycles often involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) is a classical method for producing pyrazolones.
While direct examples of heterocycle synthesis starting from this compound are not extensively detailed in the provided search results, the general reactivity of pyrazole derivatives can be extrapolated. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used in various coupling reactions to form more complex molecules. For example, the resulting acid could be coupled with an amine to form an amide, which could then undergo intramolecular cyclization to form a fused heterocyclic system.
Furthermore, the pyrazole ring itself can undergo various reactions. The nitrogen atoms can be alkylated or arylated, and the carbon atoms of the ring can be functionalized through electrophilic substitution or lithiation followed by reaction with an electrophile. These reactions provide a means to introduce a wide range of substituents onto the pyrazole ring, further diversifying the resulting heterocyclic structures.
Role in Pharmaceutical and Agrochemical Intermediates
The pyrazole scaffold is a well-established privileged structure in medicinal and agrochemical chemistry, and this compound and its analogues serve as key intermediates in the synthesis of a wide range of bioactive molecules. Their utility stems from the ability to introduce the pyrazole motif, which can impart desirable properties such as improved metabolic stability and enhanced binding to biological targets.
Pharmaceutical Intermediates
In the pharmaceutical industry, pyrazole derivatives are integral components of numerous drugs and clinical candidates. This compound and its related structures are precursors to compounds targeting a variety of diseases.
One notable application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrazole ring can act as a scaffold to which various functional groups can be attached to achieve potent and selective inhibition of specific kinases. For instance, pyrazole-based compounds have been developed as inhibitors of Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer therapy. nih.gov Fragment-based drug discovery approaches have identified pyrazole-benzimidazole fragments as starting points for the development of potent Aurora kinase inhibitors. nih.gov The optimization of these fragments has led to the discovery of clinical candidates like AT9283, a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B. nih.gov
Furthermore, derivatives of this compound have been investigated as inhibitors of other kinases, such as the c-Met receptor tyrosine kinase. The (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)- Current time information in Bangalore, IN.hilarispublisher.comnih.govtriazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) is a selective c-Met inhibitor that was developed from a high-throughput screening hit. nih.govresearchgate.net Although this compound was discontinued (B1498344) due to off-target effects, its discovery highlights the importance of the pyrazole moiety in designing potent kinase inhibitors. nih.govresearchgate.net
Beyond kinase inhibitors, pyrazole-4-acetic acid substructures have been identified as antagonists of the CRTh2 receptor, a target for the treatment of allergic and inflammatory conditions like asthma and allergic rhinitis. nih.gov High-throughput screening identified this scaffold, and subsequent optimization led to the discovery of low nanomolar inhibitors. nih.gov
The following table summarizes the role of some pyrazole-containing compounds in pharmaceutical research:
| Compound/Scaffold | Target | Therapeutic Area | Reference |
| Pyrazole-benzimidazole fragments | Aurora kinases | Cancer | nih.gov |
| (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)- Current time information in Bangalore, IN.hilarispublisher.comnih.govtriazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) | c-Met receptor tyrosine kinase | Cancer | nih.govresearchgate.net |
| Pyrazole-4-acetic acid derivatives | CRTh2 receptor | Allergy and Inflammation | nih.gov |
Agrochemical Intermediates
In the field of agrochemicals, pyrazole derivatives have been successfully developed as herbicides and fungicides. The pyrazole ring is a key component of several commercial products, and this compound and its analogues are valuable intermediates in their synthesis.
One significant application is in the development of herbicides. For example, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to possess herbicidal activity. nih.gov These compounds are synthesized through a multi-step process where a pyrazole intermediate is coupled with a phenylpyridine fragment. nih.gov The resulting compounds have demonstrated efficacy against various weed species. nih.gov
The following table provides an example of a pyrazole-containing compound with agrochemical applications:
| Compound Class | Application | Mode of Action | Reference |
| Pyrazole derivatives with phenylpyridine moieties | Herbicide | Not specified | nih.gov |
Computational and Theoretical Investigations of Methyl 2 1h Pyrazol 4 Yl Acetate and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of pyrazole (B372694) derivatives at the electronic level. eurasianjournals.commodern-journals.com These calculations help elucidate molecular geometry, electronic distribution, and spectroscopic properties, offering a fundamental understanding of the molecule's behavior. researchgate.netuomphysics.net
The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and prone to charge transfer. irjweb.comnih.gov
In pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and adjacent substituents, while the LUMO is also located on the pyrazole ring but with significant anti-bonding character. researchgate.net Theoretical studies on various pyrazole analogues show that the introduction of different substituents can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. modern-journals.comresearchgate.net This tuning of the electronic properties is a key strategy in medicinal chemistry. For instance, DFT calculations on pyrazole-thiophene derivatives showed energy gaps in the narrow range of 4.30 to 4.52 eV, indicating similar general reactivity across the series. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Analogues Calculated via DFT Methods
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Pyrazolo[1,5-c]pyrimidin-7(1H)-one (2a) | -6.22 | -1.89 | 4.33 | modern-journals.com |
| Pyrazolo[1,5-c]pyrimidin-7(1H)-one (2b) | -6.01 | -2.01 | 4.00 | modern-journals.com |
| Pyrazole-thiophene amide (9a) | -6.21 | -1.91 | 4.30 | researchgate.net |
| Pyrazole-thiophene amide (9h) | -6.37 | -1.85 | 4.52 | researchgate.net |
| Anti-amoebic Pyrazolo[3,4-d]pyrimidine | -6.23 | -2.21 | 4.02 | nih.gov |
This table is generated based on data from multiple sources for representative pyrazole analogues and does not represent the specific compound methyl 2-(1H-pyrazol-4-yl)acetate unless stated.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum. researchgate.net Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.netresearchgate.net
For pyrazole derivatives, MEP analyses consistently show the most negative potential located around the nitrogen atoms of the pyrazole ring, particularly the iminic nitrogen (N2), indicating its role as a primary site for electrophilic interactions and hydrogen bonding. researchgate.netresearchgate.net The oxygen atoms of carbonyl or ester groups, such as the one in this compound, also represent significant negative potential regions. researchgate.net Conversely, the hydrogen atoms attached to the ring and the amino groups are characterized by positive electrostatic potential, making them likely sites for nucleophilic interactions. nih.gov This information is crucial for understanding how these molecules interact with biological receptors. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the study of charge distribution and delocalization effects, such as hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy, E(2), where a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edunih.gov
Table 2: Representative NBO Second-Order Perturbation Energies (E(2)) for Key Interactions in Pyrazole Analogues
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type | Source |
| LP (1) N5 | π* (C1-C6) | 22.31 | Intramolecular hyperconjugation | nih.gov |
| LP (1) N5 | π* (C3-C4) | 18.54 | Intramolecular hyperconjugation | nih.gov |
| π (C3-C4) | π* (C1-C6) | 16.99 | π-π* interaction | nih.gov |
| π (C1-C6) | π* (C3-C4) | 20.35 | π-π* interaction | nih.gov |
This table is generated based on data for representative pyrazole analogues and illustrates the types of electronic interactions observed. NBO labels are specific to the structures analyzed in the cited sources.
Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of newly designed compounds before their synthesis, thus streamlining the drug discovery process. nih.govnih.gov
For pyrazole derivatives, QSAR studies have been successfully applied to optimize their activity as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinase. nih.gov These studies typically involve calculating a wide range of molecular descriptors, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) properties. researchgate.netnih.gov Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the QSAR model. researchgate.netnih.gov For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR inhibitors revealed that adjacency and distance matrix descriptors were highly influential on their inhibitory activity. nih.gov Such findings provide a rational basis for structural modifications to enhance the desired biological effect. researchgate.netnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a biological target, such as a protein or enzyme. eurasianjournals.comnih.gov This technique is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. nih.gov The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score typically indicates a more favorable binding interaction. acs.org
Docking studies involving pyrazole analogues have provided significant insights into their interactions with various therapeutic targets. For example, simulations of pyrazole derivatives as Bruton's tyrosine kinase (BTK) inhibitors have shown that the pyrazole ring can form key hydrogen bonds with residues like CYS481 in the enzyme's active site. acs.org Similarly, docking of pyrazole-based compounds into the active site of cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-IV (DPP-IV) has helped to elucidate the structural requirements for potent and selective inhibition. nih.govchemmethod.com These studies often highlight the importance of specific substitutions on the pyrazole scaffold for optimizing interactions with key amino acid residues through hydrogen bonds, hydrophobic interactions, and π-π stacking. acs.orgnih.gov
Table 3: Summary of Molecular Docking Results for Representative Pyrazole Analogues Against Various Biological Targets
| Compound/Analogue Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |
| Pyrazole-chalcone conjugate (5a) | Tubulin | -7.52 | Cys241, Leu248, Ala316 | nih.gov |
| Pyrazole-chalcone conjugate (5j) | Tubulin | -8.45 | Cys241, Ala250, Val318 | nih.gov |
| Pyrazole-acetamide (L2) | BTK Kinase | -8.40 | Cys481, Asn484, Tyr485 | acs.org |
| Pyrazole-carbothioamide | EGFR Kinase | -8.99 | Met793, Leu718, Pro794 | nih.gov |
| Pyranopyrazole (P12) | Leishmania pteridine (B1203161) reductase | -8.2 | Tyr194, Ser111, Phe113 | nih.gov |
This table presents data from various studies on pyrazole analogues to illustrate the application and findings of molecular docking. The specific interactions depend on the unique structure of the ligand and the target's active site.
Design, Synthesis, and Exploration of Methyl 2 1h Pyrazol 4 Yl Acetate Derivatives and Analogues
Functional Group Transformations of the Acetate (B1210297) Moiety
The acetate group of methyl 2-(1H-pyrazol-4-yl)acetate offers a versatile handle for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-4-yl)acetic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol. The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, most notably amides.
Amidation of the carboxylic acid can be accomplished by first activating the carboxyl group, for example, by converting it to an acid chloride or by using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine. This leads to the formation of 2-(1H-pyrazol-4-yl)acetamide derivatives. A library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives has been synthesized and evaluated as potent VEGFR-2 inhibitors. nih.govresearchgate.net
The ester group of this compound can be reduced to the corresponding primary alcohol, 2-(1H-pyrazol-4-yl)ethanol. This reduction is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. The resulting alcohol can serve as a precursor for further functionalization, such as etherification or conversion to alkyl halides.
The pyrazole (B372694) ring is generally resistant to oxidation. chemicalbook.com However, the side chain can be susceptible to oxidation under certain conditions. While the acetate moiety is already in a relatively high oxidation state, the methylene (B1212753) group could potentially be oxidized, although such transformations are less common. The pyrazole ring itself can undergo ring opening upon treatment with strong oxidizing agents like ozone or under electrolytic oxidation conditions. chemicalbook.com
Construction of Fused and Bridged Heterocyclic Systems Incorporating the Pyrazolylacetate Core
This compound and its derivatives are valuable precursors for the synthesis of a variety of fused and bridged heterocyclic systems. These complex structures are often of interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.
One of the most common applications is in the synthesis of pyrazolo[1,5-a]pyrimidines . These bicyclic systems can be constructed by reacting a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.govnih.govrsc.org For example, 5-amino-3-methylpyrazole reacts with diethyl malonate to form a dihydroxypyrazolopyrimidine, which can be further functionalized. nih.gov The pyrazolylacetate moiety can be elaborated to provide the necessary functional groups for this cyclization.
Another important class of fused heterocycles accessible from pyrazolylacetate derivatives are pyrazolo[3,4-b]pyridines . stmarys-ca.eduresearchgate.netresearchgate.net The synthesis of these compounds often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a related synthon. mdpi.com For instance, the reaction of a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative with ω-bromoacetophenones can lead to the formation of imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines. researchgate.net
Furthermore, the pyrazolylacetate core can be incorporated into bridged heterocyclic systems . For example, a regioselective strategy has been developed for the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates. nih.gov These intermediates, upon treatment with amines, undergo oxirane ring-opening and direct cyclization to yield tetrahydro-4H-pyrazolo[1,5-a] mdpi.comCurrent time information in Bangalore, IN.diazepin-4-ones, which are fused, bridged systems. nih.gov
Table 2: Examples of Fused Heterocyclic Systems from Pyrazolylacetate Derivatives
| Starting Material | Reagent(s) | Fused System | Reference |
|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl malonate, POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |
| Aryl-substituted acetonitrile | N,N-dimethylformamide dimethyl acetal, N₂H₄ | 4-Aryl-1H-pyrazol-5-amine (precursor to Pyrazolo[1,5-a]pyrimidines) | nih.gov |
| 3-Amino-1H-pyrazolo[3,4-b]pyridine | ω-Bromoacetophenones | Imidazo[1',2':1,5]pyrazolo[3,4-b]pyridine | researchgate.net |
| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates | Amines | Tetrahydro-4H-pyrazolo[1,5-a] mdpi.comCurrent time information in Bangalore, IN.diazepin-4-ones | nih.gov |
Exploration of Novel Scaffolds for Chemical Biology Research
The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry and drug discovery, valued for its synthetic accessibility, favorable drug-like properties, and its capacity to serve as a versatile bioisosteric replacement for other functional groups. tandfonline.commdpi.com This has led to the inclusion of the pyrazole nucleus in numerous approved therapeutic agents. tandfonline.com The exploration of novel molecular scaffolds derived from or analogous to this compound is a key strategy in chemical biology to develop new probes and potential therapeutic leads. This involves the modification of the core pyrazole structure and the investigation of alternative heterocyclic systems that can mimic its essential binding interactions.
Bioisosteric Replacement of the Pyrazole Ring
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shapes and volumes, is a fundamental concept in drug design. In the context of this compound derivatives, the pyrazole ring itself can be replaced by other five-membered heterocycles to explore new chemical space and potentially improve pharmacological properties.
Studies have shown that heterocycles like thiazole, triazole, and imidazole (B134444) can serve as effective bioisosteres for the pyrazole moiety. acs.orgresearchgate.net For instance, in the development of cannabinoid CB1 receptor antagonists, series of thiazoles, triazoles, and imidazoles were designed based on the 1,5-diarylpyrazole motif found in the drug rimonabant. These analogues demonstrated potent in vitro CB1 antagonistic activity, validating the bioisosteric replacement approach. acs.org Molecular modeling has further confirmed the close three-dimensional structural overlap between these bioisosteric replacements and the original pyrazole-containing compounds. acs.orgresearchgate.net
The rationale behind this strategy lies in the similar steric and electronic properties of these heterocycles to the pyrazole ring, allowing them to engage in comparable interactions with biological targets. For example, the nitrogen atoms in these rings can act as hydrogen bond acceptors or donors, mimicking the functionality of the pyrazole nitrogens.
Development of Fused Heterocyclic Systems
Another avenue for scaffold innovation is the fusion of the pyrazole ring with other cyclic systems to create more complex, rigid, and structurally diverse molecules. A prominent example is the pyrazolo[3,4-d]pyrimidine scaffold, which has demonstrated significant potential in various therapeutic areas, including as an antitumor agent. mdpi.com
The fusion of the pyrimidine (B1678525) ring to the pyrazole core can enhance binding affinity to target proteins by introducing additional points of interaction and creating a more defined three-dimensional shape. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown potent inhibitory activity against several cancer cell lines. The development of these fused systems often involves multi-step synthetic sequences, starting from precursors that build the individual rings before the final cyclization to form the fused scaffold.
Structure-Activity Relationship (SAR) of Novel Scaffolds
The exploration of novel scaffolds is intrinsically linked to the systematic investigation of their structure-activity relationships (SAR). By synthesizing and evaluating a range of analogues with modifications at different positions, researchers can identify key structural features required for biological activity.
For instance, in the development of inhibitors for the enzyme prolylcarboxypeptidase (PrCP), pyrazoles were investigated as bioisosteres for amides. nih.govlookchem.com While the initial pyrazole-containing compound showed reduced potency, further structural modifications, such as the strategic placement of substituents on the pyrazole ring and other parts of the molecule, successfully restored and even improved the inhibitory activity. lookchem.com This highlights the importance of iterative design and synthesis in optimizing novel scaffolds.
SAR studies on various pyrazole-based scaffolds have revealed critical insights. For example, the substitution pattern on the pyrazole ring, the nature of the substituents, and their stereochemistry can all have a profound impact on biological activity. lookchem.comnih.gov
Interactive Data Table: Biological Activities of Pyrazole Derivatives and Analogues
| Compound/Scaffold | Target | Activity | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | A549 lung cancer cells | IC50 = 2.24 µM | |
| 1,3,4-trisubstituted pyrazole (KA5) | HepG2 hepatocellular carcinoma cells | IC50 = 8.5 µM | nih.gov |
| Pyrazole-fused curcumin (B1669340) analogue (12) | MDA-MB-231 breast cancer cells | IC50 = 3.64 µM | mdpi.comnih.gov |
| Pyrazole carbaldehyde derivative (43) | MCF7 breast cancer cells | IC50 = 0.25 µM | mdpi.com |
| 2-(Pyrazol-4-yl)-1,3,4-oxadiazole (7c) | Xanthomonas oryzae pv. oryzae | EC50 = 7.40 µg/mL | nih.gov |
| 2-(Pyrazol-4-yl)-1,3,4-oxadiazole (9a) | Xanthomonas axonopodis pv. citri | EC50 = 5.44 µg/mL | nih.gov |
| 3,5-Diphenylpyrazole (7a) | Meprin α | High nanomolar inhibition | nih.gov |
| Pyrazoline derivative (18h) | 51/59 cancer cell lines | Positive cytotoxic effect | researchgate.net |
| Pyrazole derivative (10e) | JAK2 Kinase | IC50 = 0.166 µM | researchgate.net |
| Pyrazole derivative (10e) | JAK3 Kinase | IC50 = 0.057 µM | researchgate.net |
| Pyrazole derivative (10e) | Aurora A Kinase | IC50 = 0.939 µM | researchgate.net |
| Pyrazole derivative (10e) | Aurora B Kinase | IC50 = 0.583 µM | researchgate.net |
Mechanistic Research and Biological Target Interactions of Methyl 2 1h Pyrazol 4 Yl Acetate Analogues
Investigations into Enzyme Inhibition and Receptor Modulation
The structural scaffold of methyl 2-(1H-pyrazol-4-yl)acetate has proven to be a valuable starting point for the design of molecules that can modulate the activity of key enzymes and receptors involved in various disease processes.
Kinase Inhibitor Research (e.g., CDK2, CDK4/6)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has made them attractive targets for the development of anticancer therapies. Analogues of this compound have been investigated as inhibitors of several CDKs, particularly CDK2 and CDK4/6.
Research into N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which can be considered structural analogues, has led to the discovery of potent CDK2 inhibitors. nih.gov Through a strategy of bioisosteric replacement of a phenylsulfonamide moiety with pyrazole-derived groups, a new class of CDK2 inhibitors was identified. nih.gov Notably, compounds 14 and 15 in these studies demonstrated single-digit nanomolar inhibitory concentrations (K_i = 0.007 and 0.005 µM, respectively) against CDK2. nih.gov Structure-activity relationship (SAR) analysis revealed that the substitution pattern on the pyrazole (B372694) rings was critical for activity. For instance, N-alkylation or altering the pyrazole ring's point of attachment at the pyrimidinyl-C2-NH position resulted in a significant loss of both CDK2 inhibitory and antiproliferative activity. nih.gov
CDK4/6 inhibitors, characterized by scaffolds like 4-(pyrazole-4-yl)-pyrimidine, have also been a major focus. nih.gov These inhibitors function by inducing a G1 phase cell cycle arrest. nih.gov The development of selective CDK4/6 inhibitors has been a significant advancement in cancer therapy, particularly for certain types of breast cancer. nih.gov
Enzyme Pathway Intervention (e.g., Inflammatory Pathways, HIV-1 Protease, Reverse Transcriptase)
The versatility of the pyrazole scaffold extends to its use in developing inhibitors for enzymes involved in infectious diseases, such as HIV. The HIV-1 life cycle relies on key enzymes like protease and reverse transcriptase for replication, making them prime targets for antiviral drugs. nih.govnih.gov
HIV-1 Protease: This enzyme is essential for the maturation of the virus, cleaving large polyproteins into functional viral proteins. nih.gov Inhibiting HIV-1 protease blocks this crucial step, preventing the formation of mature, infectious virus particles. nih.gov
HIV-1 Reverse Transcriptase: This enzyme is responsible for converting the viral RNA genome into DNA, a critical step for integration into the host cell's genome. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to a site on the enzyme distinct from the active site, allosterically inhibiting its function. elifesciences.org Research into pyrrolyl pyrazoles has identified non-diketo acid inhibitors of the HIV-1 ribonuclease H function of reverse transcriptase. acs.org These compounds were designed to overcome the limitations of previous inhibitors and have shown selective activity. acs.org
Allosteric Modulation Studies (e.g., Muscarinic Acetylcholine (B1216132) Receptor M4)
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. nih.gov The M4 subtype, in particular, has emerged as a promising target for the treatment of neuropsychiatric disorders like schizophrenia. nih.govresearchgate.net Allosteric modulators, which bind to a site on the receptor different from the acetylcholine binding site, offer a more selective way to modulate receptor function. nih.gov
Analogues of this compound have been instrumental in the development of positive allosteric modulators (PAMs) for the M4 receptor. nih.govconsensus.app These PAMs enhance the effect of acetylcholine without directly activating the receptor themselves. nih.gov Studies on 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives have shown that small structural modifications can lead to significant changes in their allosteric properties, affecting their potency and efficacy. nih.gov The discovery of novel PAMs with improved properties highlights the potential of this chemical class for developing new treatments for neurological and psychiatric conditions. nih.govmonash.edu
Cellular Level Studies (Excluding Clinical Data)
The biological activity of this compound analogues has been further characterized through in vitro studies on various cancer cell lines. These studies provide crucial information on their cytotoxic effects and their impact on fundamental cellular processes like the cell cycle.
In Vitro Cytotoxicity Against Cell Lines (e.g., HepG2, HeLa, A549)
The cytotoxic potential of pyrazole derivatives has been evaluated against a range of human cancer cell lines. These assays are fundamental in the early stages of anticancer drug discovery.
Several studies have demonstrated the dose-dependent cytotoxic effects of pyrazole-containing compounds. For instance, certain pyrazole derivatives have shown significant activity against the human lung adenocarcinoma cell line A549 , with some compounds being identified as promising candidates for further development. nih.govsemanticscholar.org The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these studies. For example, one study found that a particular pyrazole derivative exhibited high cytotoxicity against A549 cells. nih.gov
Similarly, the liver cancer cell line HepG2 and the cervical cancer cell line HeLa have been used to screen for anticancer activity. nih.govresearchgate.netjksus.org Research has shown that some pyrazole derivatives are more effective against A549 cells compared to other cell lines like MCF-7 and HeLa. researchgate.net The table below summarizes some of the reported cytotoxic activities.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrazole derivative 2 | A549 | 6.30 | nih.gov |
| Pyrazole derivative 3 | A549 | 6.10 | nih.gov |
| Pyrazole derivative 4 | A549 | 5.50 | nih.gov |
| Pyrazole derivative 4 | HepG2 | 7.12 | nih.gov |
| Benzimidazole derivative se-182 | A549 | 15.80 | jksus.org |
| Benzimidazole derivative se-182 | HepG2 | 15.58 | jksus.org |
Cell Cycle Perturbation Analysis
The ability of a compound to interfere with the cell cycle is a key mechanism for its anticancer effects. As discussed in the context of kinase inhibitors, analogues of this compound can induce cell cycle arrest, typically in the G1 phase. nih.gov This prevents the cell from progressing to the DNA synthesis (S) phase, thereby halting proliferation. The analysis of cell cycle perturbation is often carried out using techniques like flow cytometry, which can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). This provides a mechanistic understanding of how these compounds exert their antiproliferative effects.
Investigations into Protein-Protein Interactions (e.g., Transporter Modulation)
The modulation of protein-protein interactions (PPIs) represents a significant therapeutic strategy for various diseases, as these interactions are fundamental to most biological processes. nih.gov Aberrant PPIs are linked to conditions like cancer and neurodegenerative disorders. nih.gov A key approach in targeting PPIs is the development of small molecules that can mimic the "hot-spot" residues of a protein, often found within α-helical structures, thereby disrupting the interaction. nih.govmdpi.com
Analogues of this compound, specifically those incorporating the pyrazole or related heterocyclic scaffolds, are explored for their potential as PPI modulators. The structural features of these heterocyclic rings allow them to serve as frameworks for orienting functional groups in a way that mimics the spatial arrangement of key amino acid residues at a PPI interface. mdpi.com For instance, research into tetrasubstituted pyrrole (B145914) (a related five-membered heterocycle) derivatives has shown their ability to mimic the i, i+4, and i+7 residues of an α-helix, a common motif in PPIs. mdpi.com This principle extends to the design of compounds targeting critical interactions in cancer pathways, such as the p53-MDM2 interaction, where small molecules are designed to fit into hydrophobic pockets and block the binding of the p53 protein to its negative regulator, MDM2. nih.gov
In the context of transporter modulation, pyrazole-containing compounds have been investigated for their interactions with membrane proteins. A study on a pyrazine-bridged D-A-D type fluorescent probe demonstrated selective binding to membrane transporter proteins, facilitating its uptake into the cytoplasm for live-cell imaging. frontiersin.org The proposed mechanism involves electrostatic and hydrophobic interactions with the integral transport proteins. frontiersin.org This highlights the potential for pyrazole-based structures to be designed to specifically interact with and modulate the function of transporter proteins, which are a major class of PPIs.
High-throughput screening has also identified the pyrazole-4-acetic acid substructure as a foundation for developing antagonists for the CRTh2 receptor, a G protein-coupled receptor involved in inflammatory responses. nih.gov Optimization of these compounds has led to the identification of potent, low-nanomolar inhibitors, underscoring the utility of this scaffold in targeting specific protein-receptor interactions. nih.gov
| Compound/Scaffold Class | Target Interaction | Research Focus | Key Findings |
|---|---|---|---|
| Tetrasubstituted Pyrrole (TSP) Derivatives | p14ARF/MDM2 | Mimicking α-helix hot-spot residues to disrupt PPIs in melanoma. mdpi.com | Identified lead structures that mimic hydrophobic protein-recognition motifs. mdpi.com |
| Pyrazine-Bridged D-A-D Probe | Membrane Transporter Proteins | Development of a fluorescent probe for live-cell imaging via transporter interaction. frontiersin.org | Probe binds to and is transported by membrane proteins, showing potential for transporter modulation studies. frontiersin.org |
| Pyrazole-4-acetic Acid Derivatives | CRTh2 Receptor | Development of receptor antagonists for inflammatory conditions. nih.gov | Identified low nanomolar inhibitors, demonstrating the scaffold's effectiveness in protein binding. nih.gov |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools in chemical biology for studying complex biological systems. Analogues of this compound serve as versatile scaffolds for the design of such probes, including radioligands for in vivo imaging and fluorescent probes for cellular and molecular investigations.
Radioligand Development for Receptor Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of biological processes in vivo. frontiersin.org The development of selective radioligands is crucial for PET studies, enabling the visualization and measurement of target engagement, receptor density, and drug pharmacokinetics. frontiersin.org
Analogues of this compound have been successfully developed into PET radioligands. A notable example is the creation of a ligand for imaging the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2), a target for various central nervous system disorders. nih.gov Starting from lead compounds, researchers synthesized a series of novel pyrazole and pyridine (B92270) analogues suitable for radiolabeling. nih.gov
Among these, compound 5i , which features a (1-methyl-1H-pyrazol-3-yl)methoxy moiety, demonstrated high potency for mGlu2 and over 450-fold selectivity against the mGlu3 subtype. nih.gov This compound was subsequently radiolabeled with carbon-11 (B1219553) ([¹¹C]) to produce the PET ligand [¹¹C]5i . nih.gov The synthesis involved preparing a desmethyl precursor which was then reacted with [¹¹C]CH₃I. nih.gov The resulting radioligand, [¹¹C]5i, exhibited favorable properties for imaging, including high potency, subtype selectivity, and high specific binding to mGlu2 in vitro, establishing it as a promising candidate for in vivo PET imaging studies. nih.gov
Table 2: Development of a Pyrazole-Based PET Radioligand for mGlu2 Imaging
| Compound/Radioligand | Chemical Moiety | Target | Potency/Selectivity | Application |
|---|---|---|---|---|
| 5i | 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide | mGlu2 Receptor | High potency; >450-fold selectivity over mGlu3. nih.gov | Precursor for radioligand synthesis. nih.gov |
| [¹¹C]5i | [¹¹C]Methoxyphenyl derivative of compound 5i | mGlu2 Receptor | Retained high potency and selectivity of the parent compound. nih.gov | PET radioligand for in vivo imaging of mGlu2 receptors. nih.gov |
Fluorescent Probe Design
Fluorescent probes built upon the pyrazole framework are valuable tools for bioimaging due to their tunable photophysical properties. nih.gov The pyrazole ring can be incorporated into various molecular architectures to create probes that are sensitive to their local environment or can detect specific analytes. nih.gov
The design of pyrazole-based fluorophores often involves strategies to modulate their emission properties. For example, a probe designed to detect changes in acidity was synthesized through the condensation of a bicyclic ketone with ethyl isonicotinate, followed by cyclocondensation with phenylhydrazine (B124118). nih.gov This probe exhibited a distinct shift in its absorption and emission spectra in response to increasing acidity, with the emission peak moving from 487 nm to 585 nm. nih.gov
Another design strategy involves creating donor-acceptor (D-A) type molecules. A pyrazoline-based probe was synthesized for the detection of picric acid, where the fluorescence was quenched upon binding to the analyte through a mechanism involving fluorescence resonance energy transfer (FRET) and photoinduced electron transfer (PET). researchgate.net Furthermore, pyrazole derivatives have been functionalized to create probes for detecting specific biomolecules like glutathione (B108866). nih.gov The synthesis of a (pyrazolin-3-yl) phenyl acrylate (B77674) resulted in a probe with weak initial fluorescence that was significantly enhanced upon the nucleophilic addition of glutathione. nih.gov These examples demonstrate the versatility of the pyrazole scaffold in creating a wide array of fluorescent probes for diverse biological applications. nih.govresearchgate.net
Table 3: Examples of Pyrazole-Based Fluorescent Probes
| Probe Structure/Class | Detection Target | Mechanism/Principle | Key Photophysical Property |
|---|---|---|---|
| Phenylhydrazine-condensed pyrazole | Aqueous Acid | Change in electronic structure upon protonation. nih.gov | Emission peak shifts from 487 nm to 585 nm with increasing acidity. nih.gov |
| (Pyrazolin-3-yl) phenyl acrylate | Glutathione | Nucleophilic addition of glutathione to the acrylate receptor. nih.gov | Weak initial emission at 490 nm is strongly enhanced upon analyte binding. nih.gov |
| 2-Pyrazoline containing benzothiazole (B30560) ring | Picric Acid | Fluorescence quenching via FRET and photoinduced electron transfer. researchgate.net | High quenching efficiency (82%) and a detection limit of 1.1 μM. researchgate.net |
Q & A
Q. Basic
Q. Advanced
- pH monitoring : Maintain neutral pH (6.5–7.5) in aqueous solutions; acidic/basic conditions accelerate ester cleavage .
- Lyophilization : For long-term stability, lyophilize the compound with cryoprotectants (e.g., trehalose) and store in vacuum-sealed vials .
How can computational methods predict the environmental fate and toxicity of this compound?
Q. Advanced
- QSAR models : Predict biodegradability (e.g., using EPI Suite) and prioritize derivatives with lower logP values (<2.5) to reduce bioaccumulation .
- Molecular docking : Simulate binding to cytochrome P450 enzymes to assess metabolic pathways and potential toxic metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
